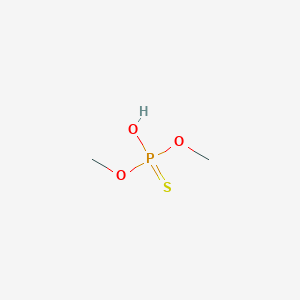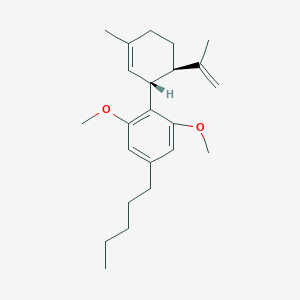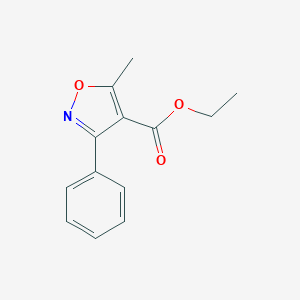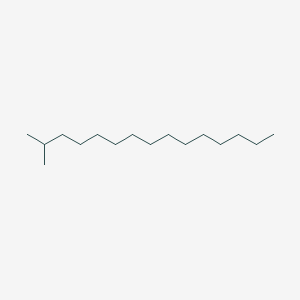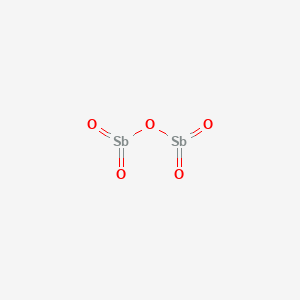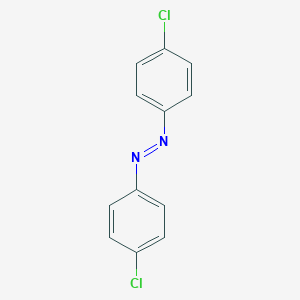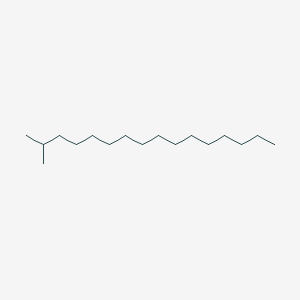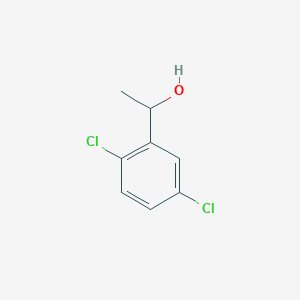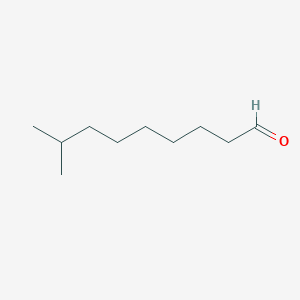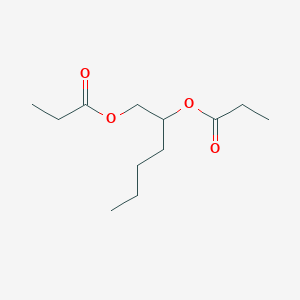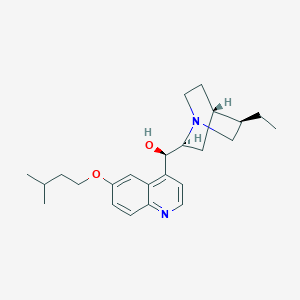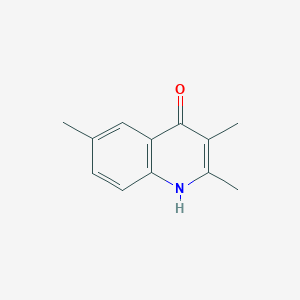
2,3,6-Trimethylquinolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives typically involves nucleophilic substitution reactions, condensation cyclizations, or specific modifications of simpler quinoline precursors. For example, the synthesis of 4-aminoquinazoline derivatives is achieved through the nucleophilic substitution reaction of chloroquinazoline and aryl amine (Liu et al., 2007). Another method involves sulfuric acid-promoted condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, offering an efficient one-pot synthesis route for arylquinolines (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including their geometric and electronic configurations, is often elucidated using X-ray crystallography, NMR, and computational methods. For instance, novel methoxyquinoline derivatives have been characterized revealing insights into their molecular geometry, optimized using density functional theory (DFT) and Hartree–Fock (HF) methods (Ökten et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. The synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives illustrates the potential for creating compounds with significant antiproliferative activities against cancer cells (Liu et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The crystal structure determinations of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide insights into their solid-state characteristics and intermolecular interactions (Fotie et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinoline derivatives, are influenced by their molecular structure. Studies such as the synthesis and in vitro evaluation of octahydroquinazoline-2,5-dione derivatives highlight their potential as calcium antagonist agents, showcasing the diverse chemical properties these compounds can exhibit (Yarim et al., 2003).
Aplicaciones Científicas De Investigación
Antitumor Activity
2,3,6-Trimethylquinolin-4-OL derivatives have shown potential as antitumor agents. For example, a study by Chou et al. (2010) focused on the design, synthesis, and preclinical evaluation of new 2-phenylquinolin-4-ones (2-PQs) derivatives, demonstrating significant inhibitory activity against various tumor cell lines. One of the potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited cancer cell lines in a National Cancer Institute evaluation. Additionally, compound 15, derived from these studies, exhibited activity comparable to doxorubicin in Hep3B xenograft models, highlighting its promise as a clinical candidate for cancer treatment Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents.
Tubulin Polymerization Inhibition
Another study by Lee et al. (2011) explored 5-amino-2-aroylquinolines, which are structurally related to 2,3,6-trimethylquinolin-4-OL, as tubulin polymerization inhibitors. By modifying the linkers and functional groups, they identified compounds with substantial antiproliferative activity against various cancer cell lines. This research underscores the potential of 2,3,6-trimethylquinolin-4-OL derivatives in developing new cancer therapies that target tubulin polymerization, a critical process in cell division 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. Part 2. The impact of bridging groups at position C-2.
Antioxidant Use in Animal Feed
Ethoxyquin, a derivative of 2,3,6-trimethylquinolin-4-OL, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Despite its effectiveness in preserving feed quality, there have been concerns regarding its safety, prompting further studies to reevaluate its toxicity. This application and the associated safety assessments highlight the importance of 2,3,6-trimethylquinolin-4-OL derivatives in maintaining feed quality while ensuring safety Ethoxyquin: An Antioxidant Used in Animal Feed.
Propiedades
IUPAC Name |
2,3,6-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBHMPKNBRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556621 |
Source


|
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylquinolin-4-OL | |
CAS RN |
1447-42-3 |
Source


|
| Record name | 2,3,6-Trimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

